molecular formula C12H9ClN2O2 B11696161 4-chloro-N'-(2-furylmethylene)benzohydrazide CAS No. 93418-01-0

4-chloro-N'-(2-furylmethylene)benzohydrazide

Katalognummer: B11696161
CAS-Nummer: 93418-01-0
Molekulargewicht: 248.66 g/mol
InChI-Schlüssel: UNVOTDGPNAVDAJ-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N’-(2-furylmethylene)benzohydrazide is an organic compound with the molecular formula C12H9ClN2O2. It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 4-chloro group and a 2-furylmethylene group. This compound is known for its unique chemical structure, which combines aromatic, heterocyclic, and hydrazide functionalities, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2-furylmethylene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzohydrazide+2-furaldehyde4-chloro-N’-(2-furylmethylene)benzohydrazide\text{4-chlorobenzohydrazide} + \text{2-furaldehyde} \rightarrow \text{4-chloro-N'-(2-furylmethylene)benzohydrazide} 4-chlorobenzohydrazide+2-furaldehyde→4-chloro-N’-(2-furylmethylene)benzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure 4-chloro-N’-(2-furylmethylene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(2-furylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N’-(2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

4-chloro-N’-(2-furylmethylene)benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-N’-(2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-N’-(3-furylmethylene)benzohydrazide
  • 4-chloro-N’-(2-thienylmethylene)benzohydrazide
  • 4-chloro-N’-(2-pyridylmethylene)benzohydrazide

Uniqueness

4-chloro-N’-(2-furylmethylene)benzohydrazide is unique due to its specific combination of a 4-chloro group and a 2-furylmethylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

93418-01-0

Molekularformel

C12H9ClN2O2

Molekulargewicht

248.66 g/mol

IUPAC-Name

4-chloro-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI-Schlüssel

UNVOTDGPNAVDAJ-RIYZIHGNSA-N

Isomerische SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.